molecular formula C21H18Cl2FN3OS B6516586 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899913-20-3

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6516586
CAS No.: 899913-20-3
M. Wt: 450.4 g/mol
InChI Key: BTRGMQWFDBSDEJ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a spirocyclic 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. This structure combines halogenated aromatic systems with a rigid spirocyclic scaffold, which may enhance binding selectivity and metabolic stability in pharmacological contexts .

Properties

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FN3OS/c22-16-8-3-13(11-17(16)23)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-6-4-14(24)5-7-15/h3-8,11H,1-2,9-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGMQWFDBSDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS Number: 899913-40-7) is a novel synthetic organic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19Cl2N3OSC_{21}H_{19}Cl_2N_3OS, with a molecular weight of 432.4 g/mol. The structure features a spirocyclic core that contributes to its unique biological properties. The presence of dichlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Modulation of Signaling Pathways : The ability to affect signaling pathways such as ERK and Akt has been noted in related compounds, suggesting a potential for this compound to influence these pathways as well.

In Vitro Studies

In vitro studies on related diazaspiro compounds have demonstrated their ability to inhibit superoxide anion production in human neutrophils, indicating anti-inflammatory properties. These effects were mediated through pathways involving protein kinase A (PKA) and protein phosphatase 2A, which are critical in cellular signaling and inflammatory responses .

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing spirocyclic structures often exhibit enhanced biological activity due to their unique conformational flexibility. For example:

Compound NameCAS NumberBiological ActivityMechanism
ND700CNot listedInhibits superoxide productionPKA pathway modulation
CA-4Not listedAntiangiogenicDisruption of vascular development

These findings suggest that the compound under review may share similar pathways and mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
  • Key Differences :
    • The acetamide nitrogen is substituted with a 3,4-dichlorophenyl group instead of 4-fluorophenyl.
    • The diazaspiro ring’s 3-position carries a 4-methylphenyl group instead of 3,4-dichlorophenyl.
  • The 4-methylphenyl substituent on the diazaspiro ring introduces lipophilicity, which may enhance membrane permeability but reduce solubility .
N-(4-Bromophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (C250-0423)
  • Key Differences :
    • The acetamide nitrogen is substituted with 4-bromophenyl instead of 4-fluorophenyl.
  • Implications :
    • Bromine’s larger atomic radius and polarizability may strengthen van der Waals interactions in hydrophobic binding pockets.
    • Increased molecular weight (511.27 g/mol vs. ~469.3 g/mol for the target compound) could affect pharmacokinetic properties .

Variations in the Diazaspiro Ring Substituents

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (C250-0679)
  • Key Differences :
    • The diazaspiro ring’s 3-position is substituted with 4-bromophenyl , while the acetamide nitrogen carries 3,5-dichlorophenyl .
  • Implications :
    • The 3,5-dichlorophenyl group creates a symmetrical substitution pattern, possibly improving crystallinity but reducing conformational flexibility.
    • Bromine’s electronic effects may modulate the spirocyclic system’s electron density, influencing reactivity .

Functional Group Modifications

N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide
  • Key Differences :
    • The diazaspiro ring contains a 3-oxo group, and the acetamide nitrogen is substituted with 3,4-dimethylphenyl .
  • 3,4-Dimethylphenyl increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Comparison with Non-Spirocyclic Analogs

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
  • Key Differences :
    • Lacks the spirocyclic system; instead, it is a simple 2-arylacetamide.
  • The 3,4-difluorophenyl group offers strong electron-withdrawing effects, similar to the target compound’s 4-fluorophenyl substituent .

Structural and Pharmacological Implications

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents logP* (Predicted)
Target Compound ~469.3 4-Fluorophenyl, 3,4-dichlorophenyl 3.8
C250-0423 511.27 4-Bromophenyl 4.2
C250-0679 511.27 3,5-Dichlorophenyl, 4-bromophenyl 4.5
N-(3,4-Dimethylphenyl) analog ~437.5 3,4-Dimethylphenyl, 3-oxo 3.2

*logP values estimated using fragment-based methods.

Halogenation Effects

  • Chlorine/Bromine : Increase molecular weight and hydrophobic interactions but may raise toxicity concerns (e.g., 3,4-dichlorophenyl in the target compound vs. bromine in C250-0423) .

Spirocyclic vs. Linear Scaffolds

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